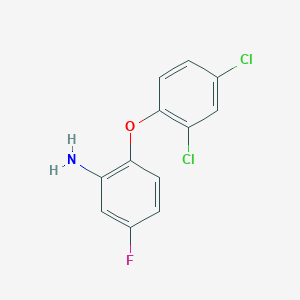

2-(2,4-Dichlorophenoxy)-5-fluoroaniline

Description

2-(2,4-Dichlorophenoxy)-5-fluoroaniline is a halogenated aromatic amine characterized by a phenoxy backbone substituted with two chlorine atoms at the 2- and 4-positions and a fluorine atom at the 5-position of the aniline ring (Fig. 1, ). This compound belongs to the class of synthetic auxin agonists, which mimic plant hormones like indole-3-acetic acid (IAA) to regulate growth and development. Its structure combines electron-withdrawing substituents (Cl and F) that influence electronic distribution, solubility, and biological activity.

Properties

Molecular Formula |

C12H8Cl2FNO |

|---|---|

Molecular Weight |

272.10 g/mol |

IUPAC Name |

2-(2,4-dichlorophenoxy)-5-fluoroaniline |

InChI |

InChI=1S/C12H8Cl2FNO/c13-7-1-3-11(9(14)5-7)17-12-4-2-8(15)6-10(12)16/h1-6H,16H2 |

InChI Key |

OFLOAOWDKZDACV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1F)N)OC2=C(C=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

2-(3,4-Dichlorophenyl)-4-fluoroaniline

This isomer differs in the substitution pattern: chlorine atoms occupy the 3- and 4-positions on the phenyl ring, and fluorine is at the 4-position of the aniline (vs. 5-position in the target compound). For instance, the meta-chlorine substitution may hinder rotational freedom compared to the para-substituted target compound, impacting molecular interactions .

5-Nitro-2-fluoroaniline and 2-Nitro-5-fluoroaniline

These fluoroaniline isomers (studied in Kumar et al., 2023) highlight the role of substituent orientation. The study revealed that 5-nitro-2-fluoroaniline exhibits stronger intramolecular hydrogen bonding (N–H⋯O) compared to 2-nitro-5-fluoroaniline, leading to distinct spectroscopic profiles and solubility behaviors. Such differences underscore how fluorine and nitro group positioning can modulate physicochemical stability and reactivity .

Functional Analogs

2-(2,4-Dichlorophenoxy) Propionic Acid (2,4-DP)

A key herbicide, 2,4-DP replaces the aniline group with a propionic acid chain. This modification enhances water solubility and systemic mobility in plants. In contrast, the aniline group in the target compound may reduce acidity and alter toxicity profiles, though its toxicological data remain unstudied .

2,4-Dichlorophenoxyacetic Acid (2,4-D)

A widely used auxin herbicide, 2,4-D shares the dichlorophenoxy moiety but lacks the fluorine and aniline groups. Its acetic acid chain facilitates rapid absorption in plants, whereas the target compound’s aniline group may limit translocation but enhance receptor specificity. 2,4-D’s environmental persistence and endocrine-disrupting effects contrast with the unknown ecological impact of 2-(2,4-dichlorophenoxy)-5-fluoroaniline .

Fluorinated Derivatives

2-(Difluoromethylsulphonyl)-6-fluoroaniline

This compound features a sulfonyl group and fluorine at the 6-position. The sulfonyl group increases electrophilicity, making it reactive in cross-coupling reactions for pharmaceutical synthesis. Unlike the target compound, its applications extend to drug intermediates, highlighting how fluorine placement and auxiliary functional groups diversify utility .

Data Tables

Table 1: Key Properties of this compound and Analogs

*Inferred from structural homology to auxin agonists .

Table 2: Spectroscopic Comparison of Fluoroaniline Isomers (Adapted from )

| Compound | UV-Vis λₘₐₓ (nm) | IR N–H Stretch (cm⁻¹) | Hydrogen Bonding Strength |

|---|---|---|---|

| 5-Nitro-2-fluoroaniline | 315 | 3320 | Strong (N–H⋯O) |

| 2-Nitro-5-fluoroaniline | 305 | 3350 | Weak |

| Target Compound* | Not reported | Not reported | Likely moderate |

*Predicted based on substituent electronic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.